molecular formula C25H27N5O3 B2512180 9-(4-methoxyphenyl)-1,7-dimethyl-3-(2-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 845648-40-0

9-(4-methoxyphenyl)-1,7-dimethyl-3-(2-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

Cat. No. B2512180
M. Wt: 445.523
InChI Key: NWYSDRZISJCISL-UHFFFAOYSA-N
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Description

The compound appears to be a pyrimidopurine derivative, which suggests that it might have applications in medicinal chemistry or biochemistry. Pyrimidopurines are a class of compounds that include various biologically active molecules, including certain types of anticancer and antiviral drugs.



Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the pyrimidopurine core, followed by various substitutions to add the different functional groups. Without specific information, it’s difficult to provide more details.



Molecular Structure Analysis

The molecular structure of this compound would be quite complex, with multiple rings and functional groups. The presence of both pyrimidine and purine structures suggests potential for interesting chemical properties and reactivity.



Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present. The methoxyphenyl and methylbenzyl groups could potentially be involved in various types of reactions.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific structure and functional groups. Some general predictions can be made (for example, it is likely to be solid at room temperature), but without more information, these would be quite speculative.


Scientific Research Applications

Structural Analysis and Molecular Design

Research on similar compounds, such as the crystal structure of related tetrahydropyrimido purine derivatives, helps in understanding the molecular geometry, electronic structure, and potential reactivity of these molecules. For example, the study on the crystal structure of closely related compounds can provide insights into how modifications in the molecule structure impact its physical and chemical properties, useful for designing drugs or materials with desired characteristics (Wang et al., 2011).

Pharmacological Research

Compounds with the tetrahydropyrimido[2,1-f]purine scaffold have been investigated for their interactions with biological targets, such as adenosine receptors and monoamine oxidases, which are relevant in neurodegenerative diseases like Parkinson's and Alzheimer's. Research demonstrates that certain derivatives exhibit significant activity against these targets, highlighting the potential for the development of new therapeutics (Koch et al., 2013).

Anti-inflammatory and Analgesic Properties

Analogs of the tetrahydropyrimido purine derivatives have been synthesized and shown to exhibit anti-inflammatory and analgesic activities. This suggests that compounds with similar structures could be explored as potential treatments for inflammation and pain-related conditions (Zygmunt et al., 2015).

Synthetic Methodologies

The synthesis of related compounds, exploring different functional groups and structural modifications, contributes to the broader understanding of synthetic strategies that could be applied to the synthesis of "9-(4-methoxyphenyl)-1,7-dimethyl-3-(2-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione." Such methodologies are crucial for producing these compounds in sufficient quantities for further research and development (Inada et al., 1972).

Safety And Hazards

As with any chemical compound, handling this substance would require appropriate safety precautions. Without specific information, it’s difficult to provide detailed safety advice.


Future Directions

The study and development of pyrimidopurine derivatives is an active area of research, particularly in the field of medicinal chemistry. Future work could potentially involve the synthesis of new derivatives, testing of biological activity, and development of new drugs.


Please note that this is a very general analysis based on the limited information available. For a more detailed and accurate analysis, more specific information or context would be needed. If you have more details or if there’s a specific aspect you’re interested in, feel free to ask!


properties

IUPAC Name

9-(4-methoxyphenyl)-1,7-dimethyl-3-[(2-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N5O3/c1-16-13-28(19-9-11-20(33-4)12-10-19)24-26-22-21(29(24)14-16)23(31)30(25(32)27(22)3)15-18-8-6-5-7-17(18)2/h5-12,16H,13-15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWYSDRZISJCISL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC4=CC=CC=C4C)C5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-(4-methoxyphenyl)-1,7-dimethyl-3-[(2-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

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